Home > Products > Screening Compounds P75132 > H-Tyr-c[pen-Gly-Phe-pen]OH
H-Tyr-c[pen-Gly-Phe-pen]OH -

H-Tyr-c[pen-Gly-Phe-pen]OH

Catalog Number: EVT-10981200
CAS Number:
Molecular Formula: C30H39N5O7S2
Molecular Weight: 645.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Tyr-c[pen-Gly-Phe-pen]OH is a cyclic peptide that has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions with opioid receptors. The compound features a unique structure that enhances its stability and biological activity, making it a subject of interest for pain management and therapeutic applications.

Source

The compound is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the sequential addition of amino acids to form complex structures. The specific amino acids involved in H-Tyr-c[pen-Gly-Phe-pen]OH include tyrosine, penicillamine, glycine, and phenylalanine, which contribute to its pharmacological properties.

Classification

H-Tyr-c[pen-Gly-Phe-pen]OH can be classified as a cyclic opioid peptide. Its structure is characterized by a cyclic arrangement of amino acids, which is crucial for its interaction with opioid receptors in the body.

Synthesis Analysis

Methods

The synthesis of H-Tyr-c[pen-Gly-Phe-pen]OH typically employs solid-phase peptide synthesis (SPPS). This method begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Following this, additional amino acids—penicillamine, glycine, and phenylalanine—are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Technical Details

Molecular Structure Analysis

Structure

H-Tyr-c[pen-Gly-Phe-pen]OH comprises several key components:

  • Tyrosine (H-Tyr): Contributes to the aromatic character and potential interactions with receptors.
  • Penicillamine (pen): Provides thiol groups that can participate in redox reactions.
  • Glycine (Gly): Serves as a flexible linker between more rigid amino acids.
  • Phenylalanine (Phe): Adds hydrophobic character and can influence binding affinity.

The cyclic nature of this compound enhances its binding affinity to opioid receptors compared to linear peptides.

Data

The molecular formula for H-Tyr-c[pen-Gly-Phe-pen]OH is C30H41N5O7S2, indicating a complex structure with multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

H-Tyr-c[pen-Gly-Phe-pen]OH can undergo various chemical reactions:

  • Oxidation: The thiol groups from penicillamine can be oxidized to form disulfide bonds.
  • Reduction: Disulfide bonds can be reverted back to thiol groups using reducing agents such as dithiothreitol.
  • Substitution: The aromatic rings from tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and nitric or sulfuric acid for substitution reactions. These transformations are critical for modifying the compound's properties and enhancing its therapeutic potential .

Mechanism of Action

H-Tyr-c[pen-Gly-Phe-pen]OH primarily interacts with opioid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesic effects. The cyclic structure allows for improved selectivity and binding affinity, which enhances its efficacy as an opioid receptor modulator .

Physical and Chemical Properties Analysis

Physical Properties

H-Tyr-c[pen-Gly-Phe-pen]OH is typically characterized by:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: The cyclic structure confers increased stability against enzymatic degradation compared to linear peptides.

Chemical Properties

The compound exhibits properties typical of peptides, including:

  • pH Sensitivity: Stability may vary with pH changes.
  • Thermal Stability: Generally stable under physiological conditions but may degrade under extreme temperatures or conditions.

Relevant data indicates that modifications in structure can significantly impact both solubility and biological activity .

Applications

H-Tyr-c[pen-Gly-Phe-pen]OH has several scientific applications:

  • Chemistry: Used as a model compound for studying peptide cyclization and stability.
  • Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
  • Medicine: Explored for potential therapeutic applications in pain management due to its opioid receptor modulation capabilities.
  • Industry: Utilized in developing peptide-based drugs and serves as a reference standard in analytical chemistry .
Introduction to Delta-Selective Opioid Peptides

Historical Development of Constrained Enkephalin Analogues

The pursuit of opioid receptor subtype selectivity emerged in the late 1970s as researchers sought to dissect the pharmacological functions of mu, delta, and kappa opioid receptors. Early linear enkephalins (e.g., Met-enkephalin: H-Tyr-Gly-Gly-Phe-Met-OH) exhibited poor receptor selectivity and rapid enzymatic degradation in vivo. This prompted efforts to develop conformationally restricted analogues through strategic chemical modifications. A breakthrough occurred with the incorporation of penicillamine (Pen, β,β-dimethylcysteine), creating disulfide-bridged cyclic peptides. H-Tyr-c[pen-Gly-Phe-pen]OH (later designated DPDPE) represented a pinnacle of this design strategy, featuring: (1) A 14-membered ring structure formed via a Cys⁵–Cys⁵ disulfide bond (using D-penicillamine residues); (2) Enforced spatial orientation of key pharmacophore elements (tyrosine¹ and phenylalanine⁴ side chains); and (3) Enhanced metabolic stability due to D-configuration penicillamine residues and cyclic constraints [1] [8].

Table 1: Evolution of Key Delta-Selective Constrained Enkephalin Analogues

CompoundSequenceStructural FeaturesDelta Selectivity Ratio (δ/μ)
Met-EnkephalinH-Tyr-Gly-Gly-Phe-Met-OHLinear, metabolically labile1:1
DADLEH-Tyr-D-Ala-Gly-Phe-D-Leu-OHLinear, D-amino acids at positions 2 & 5~10:1
DSLETH-Tyr-D-Ser-Gly-Phe-Leu-Thr-OHPartially constrained via D-Ser²~50:1
H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE)Cyclic [H-Tyr-D-Pen-Gly-Phe-D-Pen-OH]14-membered disulfide ring, D-Pen²,⁵>1000:1

Conformational energy calculations performed in the early 1990s demonstrated that DPDPE adopts low-energy conformers (61 identified structures) with distinct spatial orientations of its Tyr¹ and Phe⁴ aromatic rings. This restricted conformational space was crucial for its high delta receptor complementarity, contrasting sharply with the flexibility of linear peptides [1]. The Phe⁴ side chain in particular was identified as preferentially occupying the g- rotamer conformation, a topographical requirement for delta receptor binding identified through computational modeling and later confirmed via biological testing of β-methyl-Phe⁴ substituted analogues [1].

Role of H-Tyr-c[pen-Gly-Phe-pen]OH in Validating Delta-Opioid Receptor Pharmacology

H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE) became an indispensable pharmacological tool due to its unprecedented selectivity profile (>1000-fold preference for delta over mu opioid receptors) and metabolic stability. Its development resolved controversies regarding the existence and function of delta opioid receptors. Key validations include:

  • Receptor Binding Specificity: Radioligand binding assays using brain membranes demonstrated that DPDPE displaces delta-selective ligands (e.g., [³H]DADLE in the presence of mu-blocking agents) at nanomolar concentrations (Kᵢ ~1-5 nM), while showing negligible affinity for mu receptors (Kᵢ >1000 nM) [3] [8].
  • Functional Cellular Effects: Electrophysiological studies on dorsal root ganglion neurons revealed that DPDPE, like other delta-selective peptides, reduces calcium-dependent action potential duration primarily by increasing voltage-sensitive potassium conductance. This effect was blocked by cesium ions (intracellular K⁺ channel blocker) but not mu-selective antagonists, confirming a distinct delta-mediated signaling pathway [5].
  • In Vivo Receptor Localization: DPDPE facilitated the mapping of delta receptor distribution in the central nervous system. Unlike mu agonists, intracerebroventricular DPDPE administration produced analgesia primarily in models of chronic inflammatory pain, correlating with its receptor localization in deeper laminae of the spinal cord, periaqueductal grey, rostroventral medulla, and limbic structures—key nodes in the ascending and descending pain pathways and emotional processing circuits [4] [8].
  • Blood-Brain Barrier (BBB) Penetration Studies: Research utilizing [³H]DPDPE demonstrated that its brain uptake, while modest, was significantly enhanced (up to 4-fold) by co-administration with insulin. This effect was specific to saturable transport mechanisms and not observed with diffusion-dependent opioids like [³H]CTAP (mu-selective) or sucrose. This highlighted receptor-mediated transport pathways relevant to delta agonist development [7].

Genetic knockout studies provided definitive proof: The analgesic and behavioral effects of DPDPE were completely abolished in delta opioid receptor knockout mice (Oprd1⁻/⁻), while responses to mu agonists remained intact [4] [8]. Furthermore, conditional deletion of delta receptors in Nav1.8⁺ sensory neurons specifically reduced DPDPE's analgesic efficacy in inflammatory pain models, pinpointing a critical peripheral site of action [8].

Comparative Analysis of H-Tyr-c[pen-Gly-Phe-pen]OH and Linear Enkephalin Bioactivities

The conformational constraints engineered into DPDPE fundamentally alter its biological interactions compared to linear enkephalins:

  • Receptor Selectivity and Affinity: DPDPE exhibits significantly higher affinity (Kᵢ ~1-5 nM) and vastly greater selectivity (>1000-fold for delta over mu) than linear peptides like Met-enkephalin (Kᵢ δ ~10-50 nM, δ/μ ~1:1) or DADLE (Kᵢ δ ~2-10 nM, δ/μ ~10:1). This selectivity arises from its rigid structure optimally fitting the delta receptor binding pocket while sterically hindering engagement with the mu receptor [1] [3] [8].
  • Signaling Efficacy and Kinetics: While both linear enkephalins and DPDPE activate Gi/Go proteins, DPDPE often demonstrates higher intrinsic efficacy (ability to maximally activate the receptor) in functional assays like [³⁵S]GTPγS binding and inhibition of adenylyl cyclase. Crucially, DPDPE displays slower dissociation kinetics from the delta receptor than linear peptides, contributing to prolonged receptor activation and biological effects in vivo [4] [8].
  • Functional Bioactivity in Tissues: In isolated tissue preparations (e.g., mouse vas deferens, MVD, rich in delta receptors; guinea pig ileum, GPI, rich in mu receptors), DPDPE potently inhibits electrically induced contractions in MVD (IC₅₀ ~2-10 nM) with minimal effect in GPI (IC₅₀ >1000 nM). Linear peptides like Leu-enkephalin are potent in MVD but show substantial activity in GPI, reflecting their mu receptor cross-reactivity. In rat colon motility assays, DPDPE stimulated tone dose-dependently (EC₅₀ ~10⁻⁷ M), an effect distinct from non-peptide kappa agonists and blocked by delta antagonists [3].
  • Metabolic Stability and Duration of Action: The disulfide bridge and D-penicillamine residues render DPDPE highly resistant to peptidase degradation (e.g., aminopeptidases, enkephalinases). In contrast, linear enkephalins are rapidly cleaved in vitro (t½ ~minutes) and in vivo, necessitating high doses or local administration. This stability grants DPDPE a significantly longer duration of action in behavioral assays (e.g., analgesia lasting 60-90 min after i.c.v. injection) compared to linear counterparts [1] [7].

Table 2: Comparative Bioactivity Profile of H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE) vs. Linear Enkephalins

PropertyH-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE)Linear Enkephalins (e.g., Met-Enk, DADLE)Significance
Delta Receptor Affinity (Kᵢ, nM)1-5 nM10-50 nM (Met-Enk), 2-10 nM (DADLE)Higher affinity
Delta vs. Mu Selectivity (δ/μ)>1000:1~1:1 (Met-Enk), ~10:1 (DADLE)Unprecedented selectivity
Intrinsic Efficacy (G-protein activation)HighModerate to HighPotent signaling
Receptor Dissociation RateSlowRelatively FastProlonged effect
Metabolic Stability (t½, plasma/brain)High (Hours)Low (Minutes)Suitable for in vivo studies
Blood-Brain Barrier PenetrationLow (Enhanced by insulin)Very LowEnables central actions with modulation
Primary Mechanism of Neuronal Inhibition↑ K⁺ conductance (Cs⁺ sensitive)↑ K⁺ conductance / ↓ Ca²⁺ conductanceShared core mechanism with delta specificity [5]

The distinct conformation enforced by the D-Pen-Gly-Phe-D-Pen sequence, particularly the spatial positioning of the Phe⁴ side chain, underpins these bioactivity differences. Computational models confirmed that the bioactive conformation of DPDPE aligns with the delta receptor's requirements, differing significantly from the conformations adopted by linear peptides or mu-selective analogues like morphiceptin [1] [9]. This solidified the concept that receptor subtype selectivity in opioids can be achieved through rational topographic design.

Properties

Product Name

H-Tyr-c[pen-Gly-Phe-pen]OH

IUPAC Name

(13R)-13-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

Molecular Formula

C30H39N5O7S2

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24?/m1/s1

InChI Key

MCMMCRYPQBNCPH-ZNNNFZKMSA-N

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C

Isomeric SMILES

CC1([C@@H](C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.